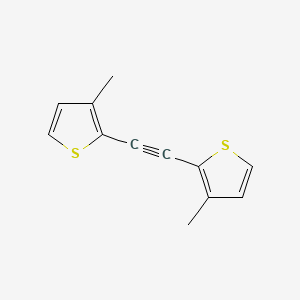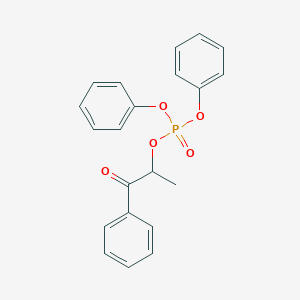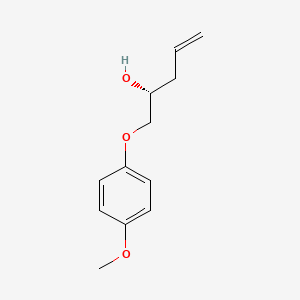
2,2'-(Ethyne-1,2-diyl)bis(3-methylthiophene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Di(3-methyl-2-thienyl)ethyne is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound features two thiophene rings substituted with methyl groups at the 3-position, connected by an ethyne (acetylene) linkage. Thiophene derivatives are known for their diverse applications in materials science, pharmaceuticals, and organic electronics due to their unique electronic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Di(3-methyl-2-thienyl)ethyne can be synthesized through various methods, including:
Suzuki-Miyaura Coupling: This method involves the coupling of 3-methyl-2-thienylboronic acid with 1,2-dibromoethyne in the presence of a palladium catalyst and a base.
Sonogashira Coupling: This method involves the coupling of 3-methyl-2-thienylacetylene with 3-methyl-2-thienyl iodide in the presence of a palladium catalyst, copper(I) iodide, and a base such as triethylamine.
Industrial Production Methods
Industrial production of 1,2-Di(3-methyl-2-thienyl)ethyne may involve scaling up the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial for efficient large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Di(3-methyl-2-thienyl)ethyne undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or organic solvents, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst in an organic solvent.
Substitution: Electrophiles such as halogens, sulfonyl chlorides, or nitrating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alkanes.
Substitution: Halogenated, sulfonated, or nitrated thiophene derivatives.
Applications De Recherche Scientifique
1,2-Di(3-methyl-2-thienyl)ethyne has several scientific research applications:
Organic Electronics: The compound is used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) due to its excellent electronic properties.
Pharmaceuticals: Thiophene derivatives, including 1,2-Di(3-methyl-2-thienyl)ethyne, are investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents.
Materials Science: The compound is used in the synthesis of advanced materials with applications in sensors, solar cells, and corrosion inhibitors.
Mécanisme D'action
The mechanism of action of 1,2-Di(3-methyl-2-thienyl)ethyne depends on its application:
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Di(2-thienyl)ethyne: Similar structure but lacks the methyl substitution on the thiophene rings.
2,2’-Bithiophene: Consists of two thiophene rings connected by a single bond rather than an ethyne linkage.
3,4-Dimethylthiophene: A thiophene derivative with methyl groups at the 3 and 4 positions.
Uniqueness
1,2-Di(3-methyl-2-thienyl)ethyne is unique due to the presence of both the ethyne linkage and the methyl substitution on the thiophene rings. This combination imparts distinct electronic properties, making it particularly valuable in applications such as organic electronics and materials science.
Propriétés
Numéro CAS |
566189-77-3 |
|---|---|
Formule moléculaire |
C12H10S2 |
Poids moléculaire |
218.3 g/mol |
Nom IUPAC |
3-methyl-2-[2-(3-methylthiophen-2-yl)ethynyl]thiophene |
InChI |
InChI=1S/C12H10S2/c1-9-5-7-13-11(9)3-4-12-10(2)6-8-14-12/h5-8H,1-2H3 |
Clé InChI |
FSQGXCWPXRFOOY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC=C1)C#CC2=C(C=CS2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Phenol, 4-[[2-amino-5-[(4-chlorophenyl)ethynyl]-4-pyrimidinyl]thio]-](/img/structure/B14235143.png)
![7-(4-Chlorophenyl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione](/img/structure/B14235144.png)

![1-[2-(3-Nitrophenyl)-2-oxoethyl]-4-(thiophen-2-yl)pyrimidin-1-ium bromide](/img/structure/B14235161.png)
![2-Bromo-N-[2-(5-ethyl-1-benzothiophen-3-yl)ethyl]acetamide](/img/structure/B14235180.png)
![N-[4-(3,5-Dimethylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]-6-methylnicotinamide](/img/structure/B14235192.png)
![4-[(4-Morpholinophenyl)sulfamoyl]benzoic acid](/img/structure/B14235193.png)
![6-Chloro-N-[5-(2-cyclohexylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]nicotinamide](/img/structure/B14235194.png)

![(1S,4R)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-sulfonyl chloride](/img/structure/B14235205.png)


![2-(2-Oxoethyl)-6-[(2-sulfanylethyl)amino]tetradec-3-enoic acid](/img/structure/B14235223.png)

